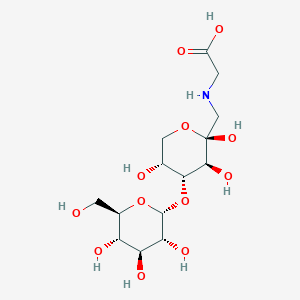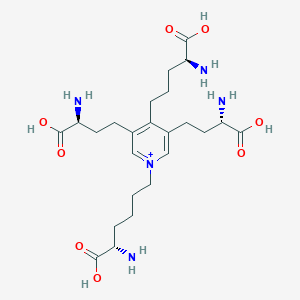
5-(Aminomethyl)pyridin-2-amine
Descripción general
Descripción
5-(Aminomethyl)pyridin-2-amine, also known as 5-aminomethyl-2-pyridinamine, is an organic compound belonging to the pyridine family. It is a white, crystalline solid with a molecular weight of 109.12 g/mol and a melting point of 166°C. This compound is used in a variety of scientific applications, such as drug development, biochemical and physiological research, and lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- 5-(Aminomethyl)pyridin-2-amine and its derivatives are explored in various synthetic processes. For example, a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, starting from related compounds, demonstrates the versatility of aminomethyl pyridines in medicinal chemistry. This approach is particularly useful for creating combinatorial libraries due to the structural diversity of primary amines (Schmid, Schühle, & Austel, 2006).
- Research shows the ability of Burkholderia sp. MAK1 cells to convert pyridin-2-amines into their 5-hydroxy derivatives, indicating the potential of microbial processes in modifying pyridine derivatives, which are crucial synthons in pharmaceuticals (Stankevičiūtė et al., 2016).
Material Science and Catalysis
- The study of 2-(aminomethyl)pyridine derivatives has been crucial in material science, particularly in the development of ruthenium(II) complexes. These complexes have applications in catalysis, including transfer hydrogenation and hydrogenation of polar bonds. Crystallographic data of such complexes provide insights into their reduced catalytic activity due to the presence of mixed ligand species (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).
Biochemical Applications
- 2-(Aminomethyl)pyridine and its derivatives have also been studied for their biochemical interactions. For example, nitrogen-NMR studies on the protonation of 2-(aminomethyl)pyridine reveal insights into the basicity of various nitrogen atoms within the molecule, which is significant for understanding its biochemical behavior (Anderegg, Popov, & Pregosin, 1986).
Pharmaceutical Research
- In pharmaceutical research, this compound derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, a series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, prepared from related amines, showed promising bioactivity against various cancer cell lines (Chavva et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds such as 2-aminopyridine derivatives have been used in the production of various drugs , suggesting that 5-(Aminomethyl)pyridin-2-amine may also interact with biological targets.
Mode of Action
It’s worth noting that aminopyridines, in general, can interact with their targets through various mechanisms, such as acting as precursors in the synthesis of other compounds .
Biochemical Pathways
Related compounds such as 2-aminopyrimidine derivatives have been shown to exhibit antitrypanosomal and antiplasmodial activities , suggesting that this compound may also influence similar pathways.
Result of Action
Related compounds have been used in the production of various drugs , suggesting that this compound may have similar effects.
Safety and Hazards
Direcciones Futuras
The future directions for 5-(Aminomethyl)pyridin-2-amine could involve further exploration of its potential in drug development, given the antitrypanosomal and antiplasmodial activities observed in its derivatives . Additionally, the synthesis process could be optimized for better yields and purity .
Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, properties, and potential applications of this compound . They highlight the compound’s role in the synthesis of 2-aminopyrimidine derivatives and its potential in drug development .
Propiedades
IUPAC Name |
5-(aminomethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBVTMQLXNCAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578126 | |
| Record name | 5-(Aminomethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156973-09-0 | |
| Record name | 5-(Aminomethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(aminomethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)

![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)


